molecular formula C22H32N4O2 B2831741 N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 921923-45-7

N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2831741
CAS RN: 921923-45-7
M. Wt: 384.524
InChI Key: OEEKSOLKDDWXID-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as CPI-0610, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Enantioselective Synthesis and Chemical Diversity

  • Spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally related to N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, have significant biological activities. A study by Xiao-Hua Chen et al. (2009) described an enantioselective organocatalytic approach for the synthesis of these derivatives with high enantiopurity and structural diversity. The process includes asymmetric catalytic 1,3-dipolar cycloadditions and offers a new avenue for medicinal chemistry and diversity-oriented synthesis due to the high stereo- and regioselectivity achieved in the construction of spirooxindole skeletons (Chen et al., 2009).

Synthetic Routes for Heterocyclic Compounds

  • Research by Nasser A. M. Yehia et al. (2002) discussed a one-pot, four-component process for synthesizing dihydropyrindines and tetrahydroquinolines, closely related to the chemical structure of N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. The process involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, showcasing the versatility of this chemical framework in synthesizing structurally complex and biologically significant compounds (Yehia et al., 2002).

Advances in Organic Synthesis

  • A study by H. Lim and T. V. RajanBabu (2011) highlighted the use of the asymmetric hydrovinylation process to convert 1-methylenetetralines into 3,3-disubstituted oxindoles and pyrrolidinoindolines, structures akin to N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. This method is also valuable for synthesizing enantiopure benzomorphans, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Lim & RajanBabu, 2011).

properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-25-13-10-17-14-16(8-9-19(17)25)20(26-11-4-5-12-26)15-23-21(27)22(28)24-18-6-2-3-7-18/h8-9,14,18,20H,2-7,10-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKSOLKDDWXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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